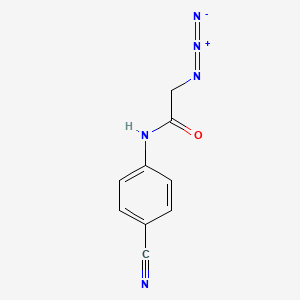
2-azido-N-(4-cyanophényl)acétamide
Vue d'ensemble
Description
2-azido-N-(4-cyanophenyl)acetamide is a versatile chemical compound with the molecular formula C9H7N5O and a molecular weight of 201.18 g/mol . This compound is characterized by the presence of an azido group (-N3) and a cyano group (-CN) attached to a phenyl ring, making it a valuable tool in various scientific research fields.
Applications De Recherche Scientifique
2-azido-N-(4-cyanophenyl)acetamide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrazoles.
Biology: It is used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of 2-azido-N-(4-cyanophenyl)acetamide can be achieved through several methods. One common method involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide in a mixture of ethanol and water. The reaction is typically refluxed for 24 hours at 80°C, followed by cooling, filtration, and recrystallization from ethanol to obtain the final product with a yield of 77% .
Analyse Des Réactions Chimiques
2-azido-N-(4-cyanophenyl)acetamide undergoes various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common reagents used in these reactions include sodium azide, reducing agents like hydrogen gas or lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions include triazoles, substituted phenylacetamides, and amines .
Mécanisme D'action
The mechanism of action of 2-azido-N-(4-cyanophenyl)acetamide involves its ability to undergo cycloaddition and substitution reactions. The azido group can react with alkynes or alkenes to form triazoles, which are important in various biological and chemical processes. The cyano group can participate in nucleophilic substitution reactions, leading to the formation of diverse chemical structures .
Comparaison Avec Des Composés Similaires
2-azido-N-(4-cyanophenyl)acetamide can be compared with similar compounds such as:
2-azido-N-phenylacetamide: Lacks the cyano group, making it less versatile in certain reactions.
4-acetamidobenzonitrile: Lacks the azido group, limiting its use in cycloaddition reactions.
2-chloro-N-(4-nitrophenyl)acetamide: Precursor in the synthesis of 2-azido-N-(4-cyanophenyl)acetamide
The presence of both the azido and cyano groups in 2-azido-N-(4-cyanophenyl)acetamide makes it unique and highly valuable for a wide range of applications.
Propriétés
IUPAC Name |
2-azido-N-(4-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-5-7-1-3-8(4-2-7)13-9(15)6-12-14-11/h1-4H,6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWOXXXJYVIEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)
![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)



![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)

